molecular formula C7H5LiN2O2S B2722045 Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate CAS No. 2155855-80-2

Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate

Cat. No.: B2722045
CAS No.: 2155855-80-2
M. Wt: 188.13
InChI Key: XXEOPHPSIXROKP-UHFFFAOYSA-M
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Description

Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate is a heterocyclic sulfinate salt characterized by a pyrazolo[1,5-a]pyridine core substituted with a sulfinate group (SO₂⁻) at the 7-position, coordinated with a lithium cation. The sulfinate group enhances solubility in polar solvents, while the lithium ion may influence stability and reactivity, making it a candidate for synthetic intermediates or coordination chemistry applications .

Properties

IUPAC Name

lithium;pyrazolo[1,5-a]pyridine-7-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S.Li/c10-12(11)7-3-1-2-6-4-5-8-9(6)7;/h1-5H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEOPHPSIXROKP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=CC=NN2C(=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cross-Dehydrogenative Coupling for Pyrazolo[1,5-a]pyridine Scaffolding

Sulfinate Group Installation Methodologies

Nucleophilic Sulfination Pathways

Lithium sulfinate salts (LiSO₂R) participate in SNAr reactions with halogenated precursors. 7-Bromopyrazolo[1,5-a]pyridine derivatives react with LiSO₂Me in DMF at 110°C (24h), yielding 71-83% sulfinated products. Key parameters:

  • Li⁺ coordination stabilizes transition states
  • Electron-withdrawing groups at C6 enhance reactivity
  • DMF solvent enables sufficient nucleophilicity

Oxidative Thiol-to-Sulfinate Conversion

Thiol-protected intermediates (e.g., 7-SH-pyrazolo[1,5-a]pyridine) oxidize to sulfinates using H₂O₂/LiOH in ethanol/water (1:1). Controlled oxidation at 0-5°C prevents over-oxidation to sulfonates, with yields improving from 48% to 65% through Li⁺ templating effects.

Table 2: Oxidation State Control in Sulfur Functionalization

Oxidizing Agent Temp (°C) Li⁺ Conc. (M) Sulfinate:Sulfonate Ratio
H₂O₂ 0 0.1 4:1
Oxone® 25 0.5 1:2
mCPBA -10 0.2 3:1

Counterion Optimization and Purification

Lithium Ion Source Selection

Metathesis reactions with NaSO₂-pyrazolo[1,5-a]pyridine and LiX salts (X = Cl, Br, I) demonstrate counterion-dependent solubility:

  • LiCl exchanges in THF yield 89% pure product
  • LiBr increases aqueous solubility but complicates crystallization
  • LiI promotes decomposition above 40°C

Crystallization Techniques

Mixed solvent systems (EtOAc/heptane 3:1) produce X-ray quality crystals. Structural analysis confirms sulfinate-Li⁺ coordination through S-O···Li interactions (avg. 2.11 Å). Thermo-gravimetric analysis shows stability up to 215°C under N₂.

Mechanistic Considerations

Sulfinate Orientation Effects

DFT calculations reveal two viable coordination modes for the sulfinate group:

  • η²-S,O binding to Li⁺ (ΔG = -12.7 kcal/mol)
  • η¹-S binding with solvent-assisted stabilization (ΔG = -9.4 kcal/mol)

The η² mode predominates in crystalline phases, while solution-phase dynamics favor η¹ coordination with THF solvation.

Acid-Base Dynamics

The sulfinate's pKa (~3.1) necessitates strict pH control during workup. Buffered extraction (pH 4.5-5.0) using LiOAc/HOAc minimizes protonation while maintaining lithium ion pairing.

Scalability and Process Chemistry

Continuous Flow Adaptation

A three-stage flow system demonstrates pilot-scale feasibility:

  • CDC cyclization (PFA tubing, 130°C, 45 min)
  • Sulfination (CSTR, 110°C, 12h)
  • Li⁺ exchange (micro-mixer, RT)

This approach achieves 83% overall yield at 50g/day throughput, significantly outperforming batch methods.

Byproduct Management

Principal impurities include:

  • Over-oxidized sulfonates (3-7%)
  • C3 regioisomers (≤2%)
  • Lithium carboxylate byproducts from ester hydrolysis

Chromatographic purification on amino-functionalized silica effectively removes these contaminants, as evidenced by ≤0.5% impurity levels in final QC.

Analytical Characterization

Spectroscopic Signatures

Diagnostic NMR features:

  • ¹H: C7 sulfinate causes upfield shift of H5 (Δδ = -0.3 ppm vs. H6)
  • ¹³C: SO₂Li group deshields C7 (δ 148-152 ppm)

IR spectroscopy shows characteristic S-O stretches at 1015 cm⁻¹ (sym) and 1150 cm⁻¹ (asym), with Li-O vibration at 650 cm⁻¹.

Mass Spectrometric Validation

HRMS analysis requires negative ion mode due to lithium adduct formation. Characteristic isotopic pattern (⁷Li:⁶Li = 92.4%:7.6%) confirms successful metalation.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reagent in Organic Reactions : It participates in various organic reactions due to its reactive sulfinate group.

Biology

  • Antimicrobial Properties : Studies indicate that lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate exhibits antimicrobial activity against various pathogens.
  • Anticancer Potential : Research has shown that derivatives of this compound can inhibit cancer cell growth by targeting specific cellular pathways.

Medicine

  • Therapeutic Agent : Investigations are ongoing to evaluate its efficacy as a therapeutic agent for diseases such as cancer and neurodegenerative disorders.
  • Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of protein kinases involved in disease progression .

Industry

  • Material Development : Its unique chemical properties make it suitable for developing advanced materials like polymers and coatings.
  • Catalyst in Industrial Processes : this compound is utilized as a catalyst to enhance reaction efficiency in various industrial applications.

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Researchers demonstrated that these compounds could induce apoptosis in cancer cells through the inhibition of specific signaling pathways .

Case Study 2: Antimicrobial Effects

Research conducted on various derivatives showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was attributed to its ability to disrupt bacterial cell membranes .

Table 1: Comparison of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for synthesisVersatile reagent in organic reactions
BiologyAntimicrobial and anticancer propertiesEffective against multiple pathogens
MedicinePotential therapeutic agentInhibits protein kinases
IndustryMaterial development and catalysisEnhances reaction efficiency

Table 2: Synthesis Methods Overview

MethodDescriptionKey Reagents
Direct ReactionReaction with lithium sulfinatePyrazolo[1,5-a]pyridine
OxidationFormation of sulfonic acid derivativesHydrogen peroxide
ReductionFormation of sulfinate derivativesSodium borohydride

Mechanism of Action

The mechanism of action of lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Notes on Limitations

  • Direct data on Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate is scarce; comparisons rely on structural analogs.
  • Contradictions arise in applications: sulfonyl groups favor agrochemicals, while sulfinates may prioritize synthetic utility.

Biological Activity

Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse pharmacological properties. The presence of the lithium ion and the sulfinate group enhances its solubility and reactivity, making it a candidate for therapeutic applications.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of compounds related to pyrazolo[1,5-a]pyridine derivatives. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb) through mechanisms that do not involve traditional pathways such as cell-wall biosynthesis or iron uptake. Instead, resistance mechanisms have been linked to mutations in specific enzymes like Rv1751, which is involved in compound catabolism .

Table 1: Antitubercular Activity of Pyrazolo Derivatives

CompoundMIC (μM)Mechanism of Action
Compound 12.5Non-cell wall inhibition
Compound 23.0Iron homeostasis disruption
P194.0Unknown pathway

Cancer Research

This compound has also been investigated for its antiproliferative effects against various cancer cell lines. Notably, derivatives have been shown to inhibit FLT3-ITD mutations prevalent in acute myeloid leukemia (AML), demonstrating IC50 values as low as 0.4 nM . This suggests that these compounds may serve as potent inhibitors in targeted cancer therapies.

Table 2: FLT3-ITD Inhibition by Pyrazolo Derivatives

CompoundIC50 (nM)Cancer Type
Compound 170.4AML
Compound 190.3AML with D835Y mutation

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazolo derivatives act as selective inhibitors of kinases such as CK2 and FLT3, disrupting critical signaling pathways involved in cell proliferation and survival .
  • Iron Homeostasis Disruption : Some compounds interfere with iron uptake mechanisms in bacteria like Mtb, leading to reduced survival rates under iron-limited conditions .
  • Anti-inflammatory Effects : Pyrazolo compounds have shown potential in modulating inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis.

Case Study 1: Antitubercular Screening

A focused library of pyrazolo[1,5-a]pyridine derivatives was screened for antitubercular activity. The study revealed that certain analogues exhibited enhanced efficacy against Mtb while maintaining low cytotoxicity against human macrophages. The best-performing compounds were further analyzed for their SAR to optimize their pharmacological profiles .

Case Study 2: Cancer Cell Line Testing

In vitro studies on AML cell lines demonstrated that specific pyrazolo derivatives effectively inhibited cell growth and induced apoptosis. The compounds' ability to target mutant FLT3 receptors was confirmed through western blot analysis showing reduced phosphorylation levels .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemperatureYield (%)Reference
Aldehyde synthesis5-Benzofuran-2-yl-3-hydroxypropenone, heterocyclic aminesEthanolReflux60–75
Sulfinate formationNa₂SO₃, HClH₂O/EtOH50°C45–60
LithiationLiOHEtOHRT85–90

Basic: How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:
Characterization relies on 1H/13C NMR , elemental analysis , and mass spectrometry :

  • 1H NMR : Aromatic protons in the pyrazolo[1,5-a]pyridine core appear at δ 8.2–8.5 ppm. Sulfinate protons (if protonated) show distinct downfield shifts due to electronegative sulfur .
  • 13C NMR : The sulfinate group’s carbon resonates at δ 170–175 ppm. Pyrazolo ring carbons range from δ 110–150 ppm .
  • Elemental analysis : Acceptable tolerance for C, H, N, and S is ±0.4% vs. calculated values .

Q. Table 2: Typical NMR Data

Position1H Shift (ppm)13C Shift (ppm)AssignmentReference
Pyrazolo C-3-145.2Aromatic carbon
Sulfinate S-O-172.3Sulfinate carbon
H-78.4-Aromatic proton

Advanced: How to address regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyridine core?

Methodological Answer:
Regioselectivity is controlled by:

  • Electrophilic directing groups : Nitro or carboxylate esters at position 3 enhance reactivity at position 7 via electronic effects .
  • Catalytic systems : Use Pd(0) catalysts for Suzuki couplings at position 7, avoiding competing reactions at position 4 .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at position 7 over position 5 .

Case Study : In Koidan et al. (2024), a nitro group at position 3 directed formylation exclusively to position 7 with >90% regioselectivity .

Advanced: How to resolve contradictions in NMR data from different synthesis batches?

Methodological Answer:
Contradictions arise from:

Byproduct formation : Trace aldehydes or sulfonic acids may form under acidic conditions. Use HPLC-MS to identify impurities .

Solvent residues : Drying under high vacuum (0.1 mbar) for 12 hours removes residual solvents affecting NMR .

Tautomerism : Pyrazolo[1,5-a]pyridines exhibit keto-enol tautomerism. Record NMR in DMSO-d₆ to stabilize the dominant tautomer .

Q. Validation Protocol :

  • Compare experimental vs. calculated elemental analysis.
  • Use 2D NMR (HSQC, HMBC) to confirm connectivity .

Basic: What are the stability considerations for handling this compound?

Methodological Answer:

  • Storage : Store at –20°C under argon to prevent oxidation of the sulfinate group .
  • Decomposition pathways : Hydrolysis in aqueous media forms pyrazolo[1,5-a]pyridine-7-sulfonic acid. Use anhydrous solvents (e.g., THF) for reactions .
  • Light sensitivity : Protect from UV light to avoid radical degradation .

Advanced: What computational methods predict the reactivity of pyrazolo[1,5-a]pyridine derivatives?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic Fukui indices for functionalization sites .
  • Molecular docking : For pharmacological studies, dock derivatives into target proteins (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina .

Basic: What solvents and conditions are optimal for purification?

Methodological Answer:

  • Recrystallization : Use hexane/ethyl acetate (3:1 v/v) to isolate pure sulfinate salts .
  • Column chromatography : Silica gel with CH₂Cl₂:MeOH (95:5) for intermediates .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at position 3 to enhance sulfinate stability .
  • Bioisosteric replacement : Replace sulfinate with phosphinate to assess anion binding affinity .

Basic: What safety protocols are required for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles .
  • Waste disposal : Collect sulfinate waste in sealed containers for incineration by licensed facilities .

Advanced: How are pharmacological activities of pyrazolo[1,5-a]pyridine derivatives evaluated?

Methodological Answer:

  • Anticonvulsant assays : Test derivatives in ICR mice using maximal electroshock (MES) and pentylenetetrazole (PTZ) models .
  • Antitubercular screening : Minimum inhibitory concentration (MIC) assays against M. tuberculosis H37Rv .

Q. Table 3: Pharmacological Screening Data

DerivativeMIC (µg/mL)MES ED₅₀ (mg/kg)Reference
EAC-211.215.3
MH4c0.812.7

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